4-chloro-N-(3-{[2-(piperidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-CHLORO-N-(3-{[2-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoxaline core, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(3-{[2-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the piperidine ring, and the attachment of the sulfonamide group. Common synthetic routes include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Sulfonamide Group: This is typically done through sulfonylation reactions using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(3-{[2-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-CHLORO-N-(3-{[2-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(3-{[2-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines, share some structural similarities.
Quinoxaline Derivatives: Other quinoxaline-based compounds, such as quinoxaline N-oxides, have similar core structures.
Sulfonamide Compounds: Sulfonamide-based drugs, like sulfa drugs, share the sulfonamide functional group.
Uniqueness
4-CHLORO-N-(3-{[2-(PIPERIDIN-1-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H24ClN5O2S |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
4-chloro-N-[3-(2-piperidin-1-ylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H24ClN5O2S/c26-18-12-14-19(15-13-18)34(32,33)30-25-24(27-20-8-2-3-9-21(20)28-25)29-22-10-4-5-11-23(22)31-16-6-1-7-17-31/h2-5,8-15H,1,6-7,16-17H2,(H,27,29)(H,28,30) |
InChI Key |
HSYSZEZAHYENEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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